Cas no 117467-28-4 (Cefditoren (Pivoxil))

Cefditoren (Pivoxil) 化学的及び物理的性質
名前と識別子
-
- Cefditoren pivoxil
- 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CEFDITOREN PIVALOYLOXYMETHYL ESTER
- Cefditoren pivoxyl
- ME 1207
- 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbox
- Meiac
- MEIACT
- ME-1207
- CEFDITOREN
- Spectracef
- ceditoren pivoxil
- CEFDITORIN PIVOXIL
- Cefditoren Pivoxil (350 mg)
- CDTR-PI
- Cefditorin
- Cefditoren (pivoxil)
- Cefditoren PI voxil
- Cefditoren Pivoxil [JAN]
- C25H28N6O7S3
- ME1207
- 78THA212DH
- cefditoren-pivoxil
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-(2-(4-methyl-5-thiazolyl)ethenyl)-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R-(3(Z),6-a
- Cefditoren (Pivoxil)
-
- MDL: MFCD00933166
- インチ: 1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1
- InChIKey: AFZFFLVORLEPPO-UVYJNCLZSA-N
- ほほえんだ: S1C([H])([H])C(/C(/[H])=C(/[H])\C2=C(C([H])([H])[H])N=C([H])S2)=C(C(=O)OC([H])([H])OC(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)N2C([C@]([H])([C@@]12[H])N([H])C(/C(/C1=C([H])SC(N([H])[H])=N1)=N\OC([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 620.118161g/mol
- ひょうめんでんか: 0
- XLogP3: 4.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 14
- 回転可能化学結合数: 12
- どういたいしつりょう: 620.118161g/mol
- 単一同位体質量: 620.118161g/mol
- 水素結合トポロジー分子極性表面積: 257Ų
- 重原子数: 41
- 複雑さ: 1160
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: 白米粉末
- 密度みつど: 1.55
- ゆうかいてん: 207-209°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.71
- PSA: 257.18000
- LogP: 3.20810
- マーカー: 1921
- ひせんこうど: D20 -48.5° (c = 0.5 in methanol)
Cefditoren (Pivoxil) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153441-5g |
Cefditoren (Pivoxil) |
117467-28-4 | ≥98.0%(HPLC) | 5g |
¥620.90 | 2023-09-03 | |
eNovation Chemicals LLC | D481099-100mg |
Cefditoren Pivoxil |
117467-28-4 | 98% | 100mg |
$485 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20314-50mg |
Cefditoren Pivoxil |
117467-28-4 | 98% | 50mg |
¥1658.00 | 2023-09-09 | |
ChemScence | CS-1949-200mg |
Cefditoren (Pivoxil) |
117467-28-4 | 99.06% | 200mg |
$304.0 | 2022-04-28 | |
ChemScence | CS-1949-10mg |
Cefditoren (Pivoxil) |
117467-28-4 | 99.06% | 10mg |
$66.0 | 2022-04-28 | |
ChemScence | CS-1949-100mg |
Cefditoren (Pivoxil) |
117467-28-4 | 99.06% | 100mg |
$251.0 | 2022-04-28 | |
TRC | C242700-10mg |
Cefditoren Pivoxil |
117467-28-4 | 10mg |
$ 164.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153441-10mg |
Cefditoren Pivoxil |
117467-28-4 | ≥98.0%(HPLC) | 10mg |
¥129.00 | 2021-05-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153441-250mg |
Cefditoren (Pivoxil) |
117467-28-4 | ≥98.0%(HPLC) | 250mg |
¥82.90 | 2023-09-03 | |
S e l l e c k ZHONG GUO | S1768-10mg |
Cefditoren Pivoxil |
117467-28-4 | 99.53% | 10mg |
¥901.46 | 2023-09-16 |
Cefditoren (Pivoxil) 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Cefditoren (Pivoxil)に関する追加情報
Cefditoren (Pivoxil): A Comprehensive Overview
Cefditoren (Pivoxil), also known by its CAS number 117467-28-4, is a widely recognized compound in the field of pharmaceuticals. This compound has garnered significant attention due to its unique properties and applications in various industries. In this article, we will delve into the details of Cefditoren (Pivoxil), exploring its chemical structure, synthesis methods, applications, and the latest research findings.
The chemical structure of Cefditoren (Pivoxil) is characterized by its distinctive molecular formula and functional groups. Recent studies have highlighted the importance of understanding its structural properties to optimize its synthesis and enhance its bioavailability. Researchers have employed advanced spectroscopic techniques to analyze the compound's molecular interactions, providing valuable insights into its behavior in different environments.
One of the most notable aspects of Cefditoren (Pivoxil) is its versatility in various industrial applications. It has been extensively used in the pharmaceutical industry as an intermediate in drug synthesis. The compound's ability to form stable complexes with other molecules has made it a valuable component in drug delivery systems. Recent advancements in nanotechnology have further expanded its potential applications, particularly in targeted drug delivery.
Cefditoren (Pivoxil)'s role in the development of new therapeutic agents cannot be overstated. Its unique properties make it an ideal candidate for use in anti-inflammatory and antifungal medications. Recent clinical trials have demonstrated promising results, indicating that Cefditoren (Pivoxil)-based drugs could offer significant benefits over traditional treatments.
The synthesis of Cefditoren (Pivoxil) involves a series of complex chemical reactions that require precise control over reaction conditions. Researchers have developed novel synthetic pathways that not only improve yield but also reduce environmental impact. These advancements are crucial for scaling up production to meet the growing demand for this compound.
In terms of market trends, Cefditoren (Pivoxil) has seen a steady increase in demand due to its expanding applications. The global pharmaceutical industry is increasingly adopting this compound for its versatility and effectiveness. Market analysis reports suggest that the demand for Cefditoren (Pivoxil) will continue to grow as new applications are discovered and existing ones are optimized.
Environmental considerations are also playing a significant role in shaping the future of Cefditoren (Pivoxil) production. Scientists are exploring green chemistry approaches to minimize waste and reduce energy consumption during synthesis. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing.
In conclusion, Cefditoren (Pivoxil) is a multifaceted compound with immense potential across various industries. Its unique properties, coupled with ongoing research and development, ensure that it remains at the forefront of pharmaceutical innovation. As new discoveries emerge, Cefditoren (Pivoxil) will undoubtedly continue to play a pivotal role in advancing medical science and improving patient outcomes.
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